7-Chloroquinolin-6-amine

Medicinal Chemistry Synthetic Chemistry Antimalarial Research

Chloroquine-resistant malaria demands novel chemotypes. 7-Chloroquinolin-6-amine offers a distinct 6-amino-7-chloro pharmacophore inaccessible via standard 4-amino-7-chloroquinoline intermediates, enabling libraries that evade PfCRT mutations. - Unique 3D orientation vs. 4-amino isomer alters H-bond donor/acceptor geometry - Direct precursor to 6-amino-7-chloroquinoline-5,8-dione for LeuRS inhibitor programs - Higher lipophilicity (LogP 2.1 vs. 1.2) for improved CNS/intracellular permeability Supplied with ≥97% purity, sealed under dry conditions at 2-8°C for reliable synthesis outcomes.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 6312-75-0
Cat. No. B1616354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinolin-6-amine
CAS6312-75-0
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)Cl)N
InChIInChI=1S/C9H7ClN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2
InChIKeyDBVDLJVHSXUURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroquinolin-6-amine: Chemical Profile & Comparator Context


7-Chloroquinolin-6-amine is a heterocyclic aromatic amine belonging to the class of aminochloroquinolines. It features a quinoline core with a chlorine atom at the 7-position and a primary amine at the 6-position [1]. It is distinct from the more common 4-amino-7-chloroquinoline scaffold found in chloroquine. The compound is primarily utilized as a research intermediate, particularly for the synthesis of substituted 6-aminoquinolines and quinolinequinones [2]. Key physicochemical properties include a molecular weight of 178.62 g/mol, a computed LogP of 2.1, one hydrogen bond donor, and a topological polar surface area of 38.9 Ų [3].

Scaffold 6-Amino-7-chloroquinoline isomer
Role Research intermediate for aminoquinolines & quinolinequinones
Differentiation Distinct from 4-amino-7-chloro scaffold (chloroquine chemotype)

Why 7-Chloroquinolin-6-amine Cannot Be Interchanged


In-class substitution with isomers like 4-amino-7-chloroquinoline, 6-aminoquinoline, or core intermediates like 4,7-dichloroquinoline is not feasible due to fundamental differences in reactivity and target engagement. The 6-amino-7-chloro substitution pattern dictates a unique 3D pharmacophore compared to the 4-amino-7-chloro isomer, altering the spatial orientation of hydrogen bond donor/acceptor motifs [1]. Synthetic efforts have shown that 7-chloro-6-aminoquinoline derivatives exhibit distinct reaction outcomes; for instance, the direct synthesis of 7-chloro-6-dialkylaminoalkylaminoquinolines proved challenging compared to their 4-amino counterparts, highlighting a key differentiation in synthetic tractability and the accessible chemical space [2]. A generic selection of a more common or less expensive alternative will lead to a different lead structure with a divergent biological profile.

Substitution with 4-amino-7-chloroquinoline alters pharmacophore orientation and hydrogen-bond donor/acceptor geometry.
Synthetic reactivity differs markedly; direct alkylation at the 6-position is challenging, unlike the well-established 4-amino isomer routes.
Replacement loses access to the exclusive quinolinequinone scaffold required for cytostatic compound development.

7-Chloroquinolin-6-amine: Evidence of Differentiation


Synthetic Tractability: 6-Amino vs. 4-Amino Scaffolds

The attempted synthesis of 7-chloro-6-dialkylaminoalkylaminoquinolines from 7-chloroquinolin-6-amine was specifically documented to be challenging, contrasting with the well-established synthesis of analogous chloroquine-type derivatives from the 4-amino-7-chloroquinoline isomer. While 4,7-dichloroquinoline readily undergoes nucleophilic substitution at the 4-position, a similar direct dialkylaminoalkylation at the 6-position of the 7-chloro-6-amino scaffold proved difficult, as reported by Lutz et al. in 1946 [1]. This is a critical factor for research groups designing novel antimalarial or other bioactive compound libraries, as the synthetic route must be tailored to the specific isomer's reactivity.

Synthetic Feasibility
Head-to-head
Target: Challenging direct dialkylaminoalkylation; limited success reported
Comparator: 4-amino isomer readily forms chloroquine-type derivatives
Isomer dictates synthetic route design
JACS 1946; reported synthetic difficulty
Medicinal Chemistry Synthetic Chemistry Antimalarial Research

Physicochemical Property Divergence

The 6-amino-7-chloro substitution pattern results in distinct computed physicochemical properties compared to the 4-amino-7-chloro isomer, which dictate drug-likeness and lead optimization. 7-Chloroquinolin-6-amine has a LogP of 2.1 and a Topological Polar Surface Area (TPSA) of 38.9 Ų [1]. In contrast, 4-amino-7-chloroquinoline has a significantly lower computed LogP of 1.2 [2] and an identical TPSA. This ~0.9 LogP unit difference suggests higher lipophilicity for the 6-amino isomer, which can influence membrane permeability, protein binding, and ADME profiles. This divergence in molecular properties provides a quantifiable basis for selecting the 6-amino isomer as a lipophilic core for designing central nervous system (CNS) drugs or other therapeutic areas where higher permeability is desired.

Lipophilicity Difference
Cross-study comparable
ΔLogP = +0.9
6-Amino isomer has higher computed lipophilicity
XLogP3: 2.1 vs 1.2; PubChem computed properties
Computational Chemistry Drug Design Property Analysis

Exclusive Precursor for Cytostatic Quinolinequinones

7-Chloroquinolin-6-amine serves as the direct synthetic precursor to the bioactive quinolinequinone class, specifically 6-amino-7-chloroquinoline-5,8-dione. This dione has demonstrated cytostatic activity by inhibiting leucyl-tRNA synthetase and inducing stringent control in Escherichia coli [1]. This contrasts with the isomeric 4-amino-7-chloroquinoline, which does not serve as a direct precursor to this specific class of quinone antibiotics. This unequivocal chemical relationship positions 7-chloroquinolin-6-amine as the irreplaceable building block for this entire series of anticancer and antimicrobial agents, a role that no other aminochloroquinoline isomer can fulfill.

Precursor Exclusivity
Supporting evidence
Target: Direct precursor to cytostatic 5,8-dione
Comparator: 4-amino isomer does not form this quinone class
Mandatory building block for quinone antibiotics research
Leucyl-tRNA synthetase inhibition context
Anticancer Research Chemical Biology Natural Product Synthesis

7-Chloroquinolin-6-amine: Key Application Scenarios


Novel Antimalarial Lead Design with Divergent Chemotypes

Research groups focused on overcoming resistance to chloroquine can utilize 7-chloroquinolin-6-amine to build libraries that are chemotypically distinct from the 4-amino-7-chloroquinoline class. The challenging synthesis documented by Lutz et al. [1] underscores the novelty of these structures, potentially leading to new compounds that bypass known resistance mechanisms like P. falciparum chloroquine resistance transporter (PfCRT) mutations.

Anticancer Quinone Synthesis Targeting aaRS

As the essential precursor to 6-amino-7-chloroquinoline-5,8-dione, this compound is critical for programs studying inhibitors of leucyl-tRNA synthetase [1]. This target is a validated focus for developing new antimicrobial and anticancer agents, and the 6-amino-7-chloro substitution pattern is a core structural requirement for this activity.

Lipophilic Aminoquinoline Core for Lead Optimization

Medicinal chemists needing a more lipophilic heterocyclic core (LogP = 2.1) than the 4-amino isomer (LogP = 1.2) can select this compound for CNS or intracellular targets [1]. The difference in lipophilicity can be a decisive factor in series selection, directly impacting passive permeability and off-target binding profiles.

Application
Selection Property
Validation Focus
Novel antimalarial lead design
Synthetic tractability for alternative chemotype
Build libraries distinct from chloroquine scaffold
Anticancer quinone synthesis targeting aaRS
Direct precursor exclusivity for 5,8-dione scaffold
Validation of leucyl-tRNA synthetase inhibition
Lipophilic aminoquinoline core for lead optimization
LogP difference for permeability profiling
Lead optimization for CNS or intracellular targets

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23 linked technical documents
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